4-fluoro-1-benzofuran-2-carbaldehyde
Description
Significance of Benzofuran (B130515) Core Structures in Advanced Organic Synthesis and Materials Science
The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds. nih.govacs.orgrsc.org Its presence is notable in many clinically approved medicines and serves as a fundamental building block in medicinal chemistry. taylorandfrancis.comnih.gov Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, antiviral, and anticancer properties. rsc.orgnih.govresearchgate.net
Beyond pharmaceuticals, the unique electronic and optical properties of benzofurans make them valuable in materials science. chemscene.com They are utilized as semiconductor materials and in the construction of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. chemscene.comnumberanalytics.com The ability to tailor the properties of benzofurans through various substitutions makes them a versatile platform for developing new functional materials. taylorandfrancis.comchemscene.com
Strategic Importance of Fluorine Substitution in Aromatic Heterocycles for Tunable Properties and Reactivity
The introduction of fluorine into aromatic heterocycles is a well-established strategy for modulating the physicochemical and biological properties of a molecule. numberanalytics.comresearchgate.net Fluorine's high electronegativity can significantly alter a molecule's electronic distribution, which in turn affects its reactivity, stability, and intermolecular interactions. numberanalytics.com This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a key consideration in drug design. nih.gov
In materials science, fluorination can lead to materials with unique optical, electrical, and thermal properties. numberanalytics.com For instance, fluorinated polymers are used in OLEDs due to their high electron affinity and stability. numberanalytics.com The small size of the fluorine atom means its introduction generally has a minimal steric effect, allowing for the fine-tuning of electronic properties without significant structural changes. researchgate.net
Role of the Formyl Group as a Versatile Synthetic Handle in Chemical Transformations
The formyl group (—CHO), the functional group that defines an aldehyde, is a cornerstone of synthetic organic chemistry. britannica.com Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a versatile precursor for a vast array of chemical transformations. wikipedia.org Aldehydes can be easily converted into a wide range of other functional groups, including alcohols, carboxylic acids, amines, and various heterocyclic systems. nih.gov
The formyl group can be introduced onto an aromatic ring through several named reactions, such as the Gattermann-Koch reaction and the Vilsmeier-Haack reaction. wikipedia.org Once in place, it serves as a synthetic handle, allowing for the construction of more complex molecules. nih.govresearchgate.net For example, the formyl group of benzofuran-2-carbaldehyde is a reactive center for various condensation reactions, leading to biologically active compounds or useful intermediates for further synthesis. nih.gov
Overview of Current Research Trajectories for 4-Fluoro-1-benzofuran-2-carbaldehyde and Related Analogs
Current research involving fluorinated benzofuran carbaldehydes is focused on leveraging the unique properties conferred by the fluorine atom and the synthetic versatility of the formyl group. While specific research on this compound is not extensively detailed in publicly available literature, the trajectories for related analogs provide insight into its potential areas of investigation.
Research efforts are likely directed towards the synthesis of novel derivatives for biological screening. For instance, the reaction of benzofuran-2-carbohydrazide with 4-fluorobenzaldehyde (B137897) has been explored, indicating an interest in creating more complex molecules based on the fluorinated benzofuran scaffold. Furthermore, studies on compounds like 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide highlight the use of fluorinated benzofuran derivatives in the development of potential antifungal agents. nih.gov The synthesis of various substituted benzofurans, including those with fluorine, is an active area of research for applications in medicinal chemistry and materials science. wikipedia.orgamericanelements.com
Structure
3D Structure
Properties
CAS No. |
1467246-75-8 |
|---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
4-fluoro-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H |
InChI Key |
APYKNKZLJBHVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)C(=C1)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 1 Benzofuran 2 Carbaldehyde and Derived Fluorinated Benzofuran Carbaldehydes
Strategies for Benzofuran (B130515) Ring Construction with Fluorine and Formyl Pre-functionalization
The construction of the fluorinated benzofuran skeleton is the critical step, which can be achieved before or after the introduction of the formyl group at the C2 position. The primary strategies involve intramolecular cyclization reactions where the key O-C2 bond is formed.
Cyclization reactions are the most common and versatile methods for synthesizing the benzofuran ring system. These approaches typically start with an ortho-substituted phenol (B47542), where the substituent contains the necessary carbon atoms to form the furan (B31954) ring.
A key method for synthesizing 2-fluorobenzofurans involves the nucleophilic 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes. researchgate.netresearchgate.net In this process, the phenoxide, generated by a base, acts as an intramolecular nucleophile, attacking the double bond and displacing a fluorine atom in an addition-elimination sequence. researchgate.net This strategy is particularly effective for creating the 2-fluoro substitution pattern on the benzofuran ring. For example, treating α-unsubstituted β,β-difluoro-o-hydroxystyrenes with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation leads to the corresponding 2-fluorobenzofurans in high yields. researchgate.net While Baldwin's rules generally disfavor 5-endo-trig cyclizations, electronic factors in these substrates make the pathway accessible. scripps.edu
| Starting Material | Reagents/Conditions | Product | Yield |
| β,β-Difluoro-o-hydroxystyrene | DBU, Microwave | 2-Fluorobenzofuran | High |
| α-CF3-ortho-hydroxystyrenes, Carboxylic acids | Visible light, SNV-type cyclization | 2-Fluorobenzofurans | Not specified |
This table presents generalized findings on the synthesis of 2-fluorobenzofurans via cyclization of o-hydroxystyrenes. Data sourced from multiple studies. researchgate.net
Transition metal catalysis provides a powerful and versatile toolkit for constructing the benzofuran ring. nih.gov Palladium and copper are the most frequently employed metals for these transformations. nih.gov
One of the most prominent methods is the tandem Sonogashira coupling and intramolecular cyclization of o-iodophenols with terminal alkynes. researchgate.netslideshare.net This one-pot reaction, often catalyzed by a combination of palladium and copper salts, is valued for its mild conditions and tolerance of a wide variety of functional groups on both the phenol and alkyne components. researchgate.netslideshare.net For instance, reacting an o-iodophenol with an appropriate alkyne in the presence of a palladium catalyst like Pd(OAc)2(PPh3)2, a copper co-catalyst (CuI), and a base such as piperidine (B6355638) or triethylamine (B128534) effectively yields 2-substituted benzofurans. slideshare.net
Copper-catalyzed reactions are also used independently for benzofuran synthesis. A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient route to benzofurans. organic-chemistry.org
Ruthenium-catalyzed C-H activation and cyclization represent another advanced strategy. For example, the reaction between m-hydroxybenzoic acids and alkynes, catalyzed by ruthenium, can proceed via C-H alkenylation followed by an oxygen-induced annulation to form functionalized diarylbenzofurans. rsc.org
| Catalyst System | Starting Materials | Key Transformation | Reference |
| Pd(OAc)2 / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | researchgate.netslideshare.net |
| PdCl2(PPh3)2 / CuI | o-Iodophenols, Acetylenic Compounds | Heteroannulation | researchgate.net |
| CuBr (ligand-free) | o-Hydroxybenzaldehyde N-tosylhydrazones, Terminal Alkynes | Coupling / Cyclization | organic-chemistry.org |
| Ru-catalyst | m-Hydroxybenzoic acids, Alkynes | C-H Alkenylation / Aerobic Annulation | rsc.org |
This table summarizes various transition metal-catalyzed approaches to benzofuran synthesis.
Acid-catalyzed cyclization offers a direct method for forming the benzofuran ring, often by promoting the intramolecular reaction of a suitable phenol derivative. wuxiapptec.com Polyphosphoric acid (PPA) is a classic reagent used for the cyclization of aryl ether substrates to form the benzofuran scaffold. wuxiapptec.comwuxiapptec.com
More modern methods employ Lewis acids or strong Brønsted acids. Boron trifluoride etherate (BF3·Et2O) has been used to catalyze the reaction of 2-methoxychalcone epoxides, which proceed through a Meerwein rearrangement followed by deformylation and subsequent cyclodehydration with HBr to yield 2-arylbenzofurans. nih.gov Trifluoroacetic acid (TFA) can catalyze a cyclization/oxidative aromatization cascade of 2-hydroxy-1,4-diones to afford benzofuran derivatives. rsc.org Recently, acid-controlled reactions of benzofuran-derived azadienes have been reported, where trifluoromethanesulfonic acid or boron trifluoride etherate can selectively direct the reaction towards different complex benzofuran structures. nih.gov
| Acid Catalyst | Starting Material Type | Reaction Type | Reference |
| Polyphosphoric Acid (PPA) | Acetal Substrates | Cyclization | wuxiapptec.comwuxiapptec.com |
| Boron Trifluoride Etherate (BF3·Et2O) | 2-Methoxychalcone Epoxides | Rearrangement/Cyclodehydration | nih.gov |
| Trifluoroacetic Acid (TFA) | 2-Hydroxy-1,4-diones | Cyclization/Oxidative Aromatization | rsc.org |
This table highlights different acid-mediated protocols for benzofuran synthesis.
The Nenitzescu reaction traditionally describes the synthesis of 5-hydroxyindoles from the reaction of benzoquinones with β-enamino esters. While its primary application is for indoles, variants of this reaction can be adapted for the synthesis of other heterocyclic systems. The core principle involves a conjugate addition followed by a cyclization/elimination sequence. Although not a mainstream method for benzofuran synthesis, related strategies involving the reaction of quinones with suitable nucleophiles can lead to benzofuran scaffolds. For example, Pirouz et al. proposed a one-pot synthesis of benzofuran derivatives by reacting benzoquinones with specific substrates under acetic acid catalysis, which involves the protonation of the benzoquinone followed by ring opening, addition, oxidation, and lactonization. nih.gov
Rearrangement reactions provide elegant pathways to complex molecular structures by reorganizing the carbon skeleton. In the context of benzofuran synthesis, sigmatropic rearrangements are particularly noteworthy. A recently developed method for synthesizing highly substituted benzofurans involves a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgtus.ac.jp In this approach, a substituted phenol reacts with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA). tus.ac.jp This triggers the formation of a benzofuran intermediate, which then undergoes a rearrangement that enables the migration of a substituent on the benzene (B151609) ring, allowing for the synthesis of multi-substituted benzofurans. rsc.orgtus.ac.jp
Another relevant rearrangement is the Meerwein rearrangement, which can be part of a one-pot process. As mentioned previously, 2-methoxychalcone epoxides, when treated with a Lewis acid like BF3·Et2O, undergo this rearrangement. A key feature of this specific pathway is a subsequent deformylation step, which is relevant to the synthesis of carbaldehyde precursors, followed by cyclodehydration to furnish the final 2-arylbenzofuran product. nih.gov
One-Pot Multicomponent Reactions for Benzofuran Scaffolds
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the benzofuran scaffold from simple starting materials in a single synthetic operation. dtu.dknih.govdtu.dk These reactions are highly valued for their ability to reduce reaction times, minimize waste, and simplify purification processes.
Several MCRs have been developed for the synthesis of benzofuran derivatives. For instance, a one-pot, three-component, catalyst-free procedure under microwave irradiation has been reported for the synthesis of highly functionalized benzofuran-2-carboxamides. kcl.ac.uk This method demonstrates the versatility of MCRs in generating a library of substituted benzofurans. kcl.ac.uk Another approach involves the palladium-catalyzed enolate arylation of o-bromophenols in a one-pot manner, which provides a broad substrate scope and delivers differentially substituted benzofurans in moderate to excellent yields. nih.gov Furthermore, a one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, showcasing the high bond-forming efficiency of MCRs by creating six new bonds in a single process. rsc.org
While these methods are powerful for generating diverse benzofuran cores, the specific synthesis of 4-fluoro-1-benzofuran-2-carbaldehyde via a one-pot multicomponent reaction is not extensively detailed in the provided search results. However, the principles of these MCRs could potentially be adapted by utilizing appropriately fluorinated starting materials.
Methodologies for Regioselective Introduction of the Formyl Group to Fluorobenzofurans
The introduction of a formyl (-CHO) group at a specific position on the fluorobenzofuran ring is crucial for the synthesis of the target compound. Several classical and modern formylation techniques can be employed for this purpose.
Vilsmeier–Haack Formylation Strategies
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich ring to introduce the formyl group after hydrolysis. chemistrysteps.comwikipedia.org
The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic properties of the substrate. For benzofurans, formylation generally occurs at the electron-rich C2 or C3 positions. The presence of a fluorine atom on the benzene ring can influence the electron distribution and thus the site of formylation. For the synthesis of this compound, the reaction conditions would need to be optimized to favor formylation at the C2 position of the 4-fluorobenzofuran (B1370814) precursor. The Vilsmeier reagent is a weaker electrophile compared to those used in Friedel-Crafts acylation, making it suitable for activated systems like benzofurans. chemistrysteps.com
Formylation via Chalcone Rearrangement and Transformation
An alternative and innovative strategy for the synthesis of formylbenzofurans involves the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.govresearchgate.net This method allows for the highly selective synthesis of 3-formylbenzofurans, which are typically challenging to obtain through conventional methods. nih.gov The process begins with the synthesis of a chalcone, which is an α,β-unsaturated ketone, often prepared through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. nih.govjetir.org
The key step is the oxidative rearrangement of the 2-hydroxychalcone, which can be followed by cyclization and transformation to yield the desired formylbenzofuran. nih.govresearchgate.net The reaction conditions, particularly the choice of acid, can direct the outcome towards either a 3-acylbenzofuran or a 3-formylbenzofuran. nih.gov While this methodology has been successfully applied to the synthesis of the natural product puerariafuran (B1258013) (a 3-formylbenzofuran), its direct application to the synthesis of 2-formylbenzofurans like this compound would require significant modification of the starting materials and reaction pathway. nih.gov
Other Directed Formylation Approaches
Beyond the Vilsmeier-Haack reaction, other methods can be employed for the directed formylation of benzofurans. One such approach involves the lithiation of the benzofuran ring followed by quenching with a formylating agent like DMF. The position of lithiation can be directed by the presence of certain functional groups. For instance, a bromo-substituted benzofuran can be converted to an organolithium or Grignard reagent, which can then be formylated. A procedure for the synthesis of 1-benzofuran-5-carbaldehyde (B110962) involves the reaction of 5-bromo-1-benzofuran with magnesium to form a Grignard reagent, which is then treated with DMF. A similar strategy could potentially be applied to a 2-bromo-4-fluorobenzofuran to introduce the formyl group at the C2 position.
Approaches for Site-Specific Fluorination of Benzofuran Carbaldehydes
Introducing a fluorine atom at a specific position on the benzofuran carbaldehyde scaffold is a key challenge. The unique properties of fluorine mean that its introduction can significantly alter the biological activity of the molecule. nih.gov
Coupling Reactions Utilizing Fluorinated Building Blocks
The introduction of fluorine into the benzofuran core can be effectively achieved by employing fluorinated starting materials in well-established coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose. nih.govsemanticscholar.orgnih.gov
The Suzuki-Miyaura coupling offers a versatile method for forming carbon-carbon bonds. nih.govsemanticscholar.org In the context of synthesizing fluorinated benzofurans, this reaction typically involves the coupling of a fluorinated aryl boronic acid or its derivative with a functionalized benzofuran. For instance, a fluorinated phenylboronic acid can be coupled with a 2-halobenzofuran to introduce a fluorophenyl group at the 2-position. The reaction conditions are generally mild and tolerant of various functional groups. dntb.gov.ua The use of potassium heteroaryltrifluoroborates has also been demonstrated as an effective strategy in Suzuki-Miyaura reactions, offering stable and readily available coupling partners. nih.gov
The Sonogashira cross-coupling reaction provides a direct route to couple terminal alkynes with aryl or vinyl halides, a key step in constructing the benzofuran ring system. nih.govsoton.ac.uk For the synthesis of fluorinated benzofurans, a fluorinated iodophenol can be coupled with a terminal alkyne. This is often followed by an in-situ cyclization to form the benzofuran ring. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov The inverse Sonogashira reaction, which involves the coupling of an iodoalkyne with a boronic acid, has also been developed and can be a valuable tool in this context. nih.gov
A chemoenzymatic, one-pot, two-step cascade reaction has been reported that begins with a palladium-free Sonogashira cross-coupling to form a benzofuran intermediate. researchgate.net Furthermore, Sonogashira coupling has been utilized in 18F radiochemistry, demonstrating its applicability for the synthesis of radiolabeled compounds. researchgate.net
| Coupling Reaction | Fluorinated Building Block Example | Coupling Partner Example | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid | 2-Bromobenzofuran | Forms C-C bonds; mild conditions; functional group tolerance. nih.govdntb.gov.ua |
| Sonogashira Coupling | 4-Fluoro-2-iodophenol | Terminal alkyne | Forms C-C bonds leading to alkynyl-substituted intermediates for cyclization. nih.gov |
Directed Synthesis of this compound via Convergent and Linear Pathways
The direct synthesis of this compound can be approached through both convergent and linear strategies. These pathways often involve the initial construction of the 4-fluorobenzofuran core followed by the introduction of the carbaldehyde group.
A common linear approach begins with a suitably substituted fluorinated phenol. For example, 4-fluorophenol (B42351) can undergo O-alkylation with a two-carbon unit, such as bromoacetaldehyde (B98955) diethyl acetal, followed by cyclization to form the 4-fluorobenzofuran ring. google.com
Once the 4-fluorobenzofuran scaffold is in place, the formyl group can be introduced at the 2-position using a formylation reaction. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. chemistrysteps.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings like benzofurans. chemistrysteps.comwikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent attacks the 2-position of the 4-fluorobenzofuran, and subsequent hydrolysis yields the desired this compound. wikipedia.org
Convergent strategies, on the other hand, involve the synthesis of separate fragments that are then combined to form the final product. For instance, a fluorinated aromatic precursor could be functionalized with a side chain that is later cyclized and oxidized to form the aldehyde.
| Synthetic Pathway | Key Steps | Description |
|---|---|---|
| Linear Synthesis | 1. Formation of 4-fluorobenzofuran. 2. Formylation at the 2-position. | A sequential approach starting from a simple fluorinated precursor. The Vilsmeier-Haack reaction is a common method for the formylation step. chemistrysteps.comwikipedia.org |
| Convergent Synthesis | 1. Preparation of two or more key fragments. 2. Coupling and subsequent cyclization/functional group manipulation. | Fragments are synthesized independently and then combined, potentially allowing for greater modularity and efficiency in complex syntheses. |
Chemical Reactivity and Mechanistic Pathways of 4 Fluoro 1 Benzofuran 2 Carbaldehyde
Reactivity of the Benzofuran (B130515) Heterocyclic System
The benzofuran ring is an aromatic heterocyclic system that generally exhibits reactivity characteristic of electron-rich aromatic compounds. researchgate.netnih.gov Its chemical behavior is influenced by the fusion of the benzene (B151609) and furan (B31954) rings. The presence of substituents, such as the fluorine atom at the C-4 position and the carbaldehyde group at the C-2 position, significantly modulates the electron distribution and reactivity of the entire scaffold.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. libretexts.org In the case of unsubstituted benzofuran, electrophilic attack preferentially occurs at the electron-rich furan ring, typically at the C-2 or C-3 position. stackexchange.compixel-online.net However, for 4-fluoro-1-benzofuran-2-carbaldehyde, the C-2 position is already substituted. The directing effects of the existing substituents on the benzene ring must be considered for further substitution.
The substituents on the benzene portion of the molecule are the fluorine atom at C-4 and the fused furan ring.
Fluorine (at C-4): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edulibretexts.org Therefore, the fluorine atom at C-4 would direct incoming electrophiles to the C-5 and C-7 positions.
Fused Furan Ring: The oxygen atom of the furan ring donates electron density to the benzene ring, acting as an activating, ortho-, para-directing group. It directs electrophiles to the C-4 and C-6 positions.
Carbaldehyde (at C-2): While not directly on the benzene ring, the aldehyde group is strongly deactivating and its influence can be transmitted through the heterocyclic system.
Nucleophilic Reactivity and Additions
The benzofuran ring system is generally not susceptible to nucleophilic aromatic substitution due to its electron-rich nature. However, the presence of the electron-withdrawing fluorine atom and the carbaldehyde group enhances the electrophilicity of the aromatic core, potentially enabling such reactions. Nucleophilic attack is plausible at positions activated by these electron-withdrawing groups. The furoxan ring, a related structure, is known to strongly affect the electrophilic character and enhance reactivity towards nucleophiles. mdpi.com While benzofuran itself is less reactive than furoxan, the fluorine and aldehyde substituents make nucleophilic attack more feasible than in unsubstituted benzofuran.
Radical Reaction Pathways
Information on specific radical reactions for this compound is limited. However, radical pathways can be involved in certain transformations, particularly in metal-catalyzed reactions. For instance, some nickel-catalyzed processes, including C-F bond activation, can proceed through radical mechanisms involving Ni(I) species as key intermediates. rsc.org Novel methods for synthesizing complex benzofuran derivatives have also been developed utilizing unique free-radical cyclization cascades. nih.gov These examples suggest that under the appropriate conditions, such as with radical initiators or specific transition metal catalysts, the benzofuran scaffold can participate in radical reactions.
Reactivity Involving C-F Bond Activation (e.g., Nickel-Catalyzed Cross-Coupling)
The activation of strong carbon-fluorine (C-F) bonds is a challenging but powerful tool in organic synthesis. beilstein-journals.orgnih.gov Nickel complexes, in particular, have proven effective in catalyzing the cross-coupling of aryl fluorides with various partners. mdpi.com Research on 2-fluorobenzofurans demonstrates efficient nickel-catalyzed coupling with arylboronic acids. beilstein-journals.orgnih.gov This transformation proceeds via the activation of the aromatic C-F bond under mild conditions.
The proposed mechanism involves the interaction of the 2-fluorobenzofuran with a zero-valent nickel species to form a nickelacyclopropane intermediate. beilstein-journals.orgnih.gov This is followed by β-fluorine elimination to achieve the C-F bond cleavage. This methodology allows for the synthesis of a range of 2-arylbenzofurans and can be performed orthogonally to other C-X (X = Br, Cl) couplings. beilstein-journals.org Given the similarity in structure, it is highly probable that the C-F bond at the C-4 position of this compound could undergo similar nickel-catalyzed cross-coupling reactions, providing a pathway to functionalize this position.
| Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)benzofuran | Phenylboronic acid | Ni(cod)2 / PCy3 | 2-Phenyl-5-(trifluoromethyl)benzofuran | 85% |
| 5-Bromo-2-fluorobenzofuran | Phenylboronic acid | Ni(cod)2 / PCy3 | 5-Bromo-2-phenylbenzofuran | 81% |
| 2-Fluoro-5-methoxybenzofuran | Phenylboronic acid | Ni(cod)2 / PCy3 | 2-Phenyl-5-methoxybenzofuran | 79% |
Transformations of the Carbaldehyde Moiety
The carbaldehyde group at the C-2 position is a versatile functional group that serves as a primary site for chemical transformations. nih.gov Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition Reactions (e.g., Aldol (B89426), Wittig, Grignard)
Nucleophilic addition is the most important reaction of the aldehyde functional group, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.orgyoutube.com
Aldol Reaction: In the presence of a base, an enolizable ketone or aldehyde can form an enolate, which can then act as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound. williams.edu This reaction is often followed by dehydration under acidic or basic conditions to yield an α,β-unsaturated carbonyl compound, a product of aldol condensation. osti.gov Substrate-controlled synthesis strategies can lead to complex molecules like cyclopentenones through intramolecular aldol condensation of a 1,4-diketone intermediate. acs.org
Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). libretexts.org The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.compitt.edu The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgsciepub.com
Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. youtube.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. This reaction is essentially irreversible due to the high basicity of the Grignard reagent. masterorganicchemistry.com
| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product Type |
|---|---|---|---|
| Aldol Addition | Enolate (from ketone/aldehyde + base) | Tetrahedral alkoxide | β-Hydroxy aldehyde/ketone |
| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Oxaphosphetane | Alkene |
| Grignard Reaction | Grignard Reagent (R-MgX) | Tetrahedral magnesium alkoxide salt | Secondary Alcohol |
Oxidation and Reduction Chemistry
The aldehyde functional group in this compound is the primary site for oxidation and reduction reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the aldehyde into other valuable functional groups.
Oxidation:
The oxidation of an aldehyde typically yields a carboxylic acid. In the case of this compound, this would result in the formation of 4-fluoro-1-benzofuran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like the Tollens' reagent (a solution of silver nitrate (B79036) and ammonia). The Tollens' test, in particular, is a classic qualitative test for aldehydes, where the aldehyde is oxidized to a carboxylate, and silver ions are reduced to elemental silver, forming a "silver mirror" on the reaction vessel. leah4sci.com
Reduction:
The reduction of this compound would primarily yield the corresponding primary alcohol, (4-fluoro-1-benzofuran-2-yl)methanol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reducing agent that is effective for reducing aldehydes and ketones. leah4sci.com A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be used and is capable of reducing a wider range of carbonyl compounds, including carboxylic acids and their derivatives. leah4sci.com
The following table summarizes the primary products of oxidation and reduction of this compound:
| Reaction Type | Reagent Example(s) | Product |
| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | 4-fluoro-1-benzofuran-2-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | (4-fluoro-1-benzofuran-2-yl)methanol |
Condensation Reactions for Diverse Derivatives
Condensation reactions involving the aldehyde group of this compound are a versatile strategy for synthesizing a wide array of more complex derivatives. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond.
A notable example is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as a β-ketonitrile. mdpi.com For instance, the reaction of this compound with a β-ketonitrile in the presence of a base would lead to an α,β-unsaturated ketone. This product can then undergo further reactions, such as Michael additions. mdpi.com
Another important class of condensation reactions is the formation of imines or Schiff bases, which occurs when an aldehyde reacts with a primary amine. This reaction is often catalyzed by an acid and proceeds through a carbinolamine intermediate.
Furthermore, aldol-type condensations can occur where the aldehyde reacts with an enolate or enol to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. researchgate.net
The following table provides examples of condensation reactions and the resulting derivatives from this compound:
| Reaction Type | Reactant(s) | Product Type |
| Knoevenagel Condensation | β-Ketonitrile | α,β-Unsaturated Ketone |
| Imine Formation | Primary Amine | Imine (Schiff Base) |
| Aldol Condensation | Enolate/Enol | β-Hydroxy Aldehyde/Ketone |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
Chemoselectivity: In reactions involving this compound, the aldehyde group is typically the most reactive site for nucleophilic attack. This allows for selective transformations of the aldehyde in the presence of other potentially reactive functional groups on the benzofuran ring. For example, in reduction reactions using a mild reducing agent like NaBH₄, the aldehyde will be selectively reduced over other less reactive groups.
Stereoselectivity: Stereoselectivity is a key consideration when new chiral centers are formed during a reaction. For instance, in the reduction of the aldehyde to an alcohol, if the reducing agent or reaction conditions are chiral, it is possible to achieve an enantioselective reduction, leading to a prevalence of one enantiomer of the resulting alcohol. Similarly, in condensation reactions that create new stereocenters, the use of chiral catalysts or auxiliaries can control the stereochemical outcome, leading to specific diastereomers or enantiomers.
Detailed Mechanistic Investigations of Key Transformations
Elucidation of Reaction Intermediates
Understanding the reaction intermediates formed during the transformations of this compound is fundamental to elucidating reaction mechanisms. nih.govresearchgate.net
In condensation reactions , such as the Knoevenagel condensation, the initial step is the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of an alkoxide intermediate, which is then protonated to give a β-hydroxy compound. Subsequent dehydration, often under the reaction conditions, yields the final α,β-unsaturated product.
In nucleophilic aromatic substitution reactions involving the fluorine atom, a Meisenheimer complex is a key intermediate. mdpi.com This is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring. The stability of this intermediate is influenced by the electron-withdrawing nature of the substituents on the ring.
In metal-catalyzed cross-coupling reactions , the mechanism often involves a series of steps including oxidative addition, transmetalation, and reductive elimination, with various organometallic intermediates being formed throughout the catalytic cycle. acs.orgacs.org
Kinetic and Thermodynamic Considerations for Reaction Pathways
The feasibility and outcome of a reaction are governed by both kinetic and thermodynamic factors.
Thermodynamics relates to the relative stability of the reactants and products. A reaction is thermodynamically favorable if the products are more stable (have lower Gibbs free energy) than the reactants. In many condensation reactions, the formation of a conjugated system in the product, such as in an α,β-unsaturated ketone, provides a thermodynamic driving force for the reaction, particularly for the final dehydration step.
In cases where multiple products can be formed, the ratio of these products can be under either kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. For instance, in some reversible reactions, a less stable kinetic product may form initially, which then rearranges to the more stable thermodynamic product over time or at higher temperatures.
Derivatization and Advanced Functionalization Strategies for 4 Fluoro 1 Benzofuran 2 Carbaldehyde
Functionalization of the Formyl Group for Scaffold Diversification
The aldehyde group at the C2 position is a prime site for a multitude of chemical reactions, allowing for significant diversification of the molecular scaffold. These transformations are fundamental in building more complex structures from the parent aldehyde.
The reaction of the carbonyl group with primary amines, hydrazines, and hydroxylamine (B1172632) provides access to imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are typically condensation reactions where a molecule of water is eliminated. masterorganicchemistry.com The formation of these C=N containing derivatives is generally reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.comoperachem.com
Imines: Formed by reacting the aldehyde with primary amines, imines are versatile intermediates themselves, capable of undergoing further reactions such as reduction to secondary amines. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org
Hydrazones: These are synthesized through the condensation of the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). researchgate.netscispace.com Hydrazones are notable for their diverse biological activities and their role as intermediates in reactions like the Wolff-Kishner reduction. researchgate.netnih.gov
Oximes: The reaction with hydroxylamine yields oximes. asianpubs.org This transformation is a reliable method for the characterization and purification of carbonyl compounds and serves as a precursor for the synthesis of amides via the Beckmann rearrangement. asianpubs.orgresearchgate.net
Table 1: Synthesis of Imine, Hydrazone, and Oxime Derivatives
| Reactant | Reagent Type | Product Functional Group |
|---|---|---|
| 4-Fluoro-1-benzofuran-2-carbaldehyde | Primary Amine (R-NH₂) | Imine |
| This compound | Hydrazine (R-NH-NH₂) | Hydrazone |
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond, enabling chain extension and the synthesis of various alkene derivatives.
Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction is highly stereoselective and generally produces (E)-alkenes with high selectivity. wikipedia.orgnrochemistry.com The Still-Gennari modification can be employed to selectively synthesize (Z)-alkenes. nrochemistry.com
Table 2: Olefination of this compound
| Reaction Name | Reagent | General Product | Predominant Stereochemistry |
|---|---|---|---|
| Wittig Reaction (non-stabilized ylide) | Ph₃P=CHR | Alkene | (Z)-alkene |
| Wittig Reaction (stabilized ylide) | Ph₃P=CH-EWG* | Alkene | (E)-alkene |
| Horner-Wadsworth-Emmons (HWE) | (RO)₂P(O)CH₂-EWG* + Base | Alkene | (E)-alkene |
| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH₂-EWG* + KHMDS/18-crown-6 | Alkene | (Z)-alkene |
*EWG = Electron-Withdrawing Group
The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental for building molecular complexity. alevelchemistry.co.uk
Carbon-Carbon Bond Formation: Reactions such as the aldol (B89426) condensation, Henry reaction (nitroaldol), and additions of organometallic reagents (e.g., Grignard or organolithium reagents) allow for the construction of new C-C bonds at the carbonyl carbon. alevelchemistry.co.uk For instance, reaction with a Grignard reagent (R-MgBr) would convert the aldehyde into a secondary alcohol.
Carbon-Heteroatom Bond Formation: The aldehyde can react with heteroatom nucleophiles. For example, the formation of a cyanohydrin occurs upon treatment with hydrogen cyanide (or a cyanide salt), introducing both a hydroxyl group and a nitrile group. This reaction is a key step in chain elongation of carbohydrates. The introduction of fluorine can be achieved using various fluorinating agents. researchgate.netharvard.edu
Modifications of the Benzofuran (B130515) Ring System
Beyond the formyl group, the benzofuran core itself offers opportunities for functionalization, allowing for the modulation of the electronic and steric properties of the molecule.
The reactivity of the benzofuran ring is influenced by the interplay of the fused benzene (B151609) ring, the furan (B31954) oxygen, the deactivating formyl group at C2, and the fluorine atom at C4.
Electrophilic Aromatic Substitution: In benzofuran, electrophilic attack generally prefers the electron-rich furan ring, typically at the C2 or C3 position. stackexchange.compixel-online.net However, the presence of a deactivating formyl group at C2 directs incoming electrophiles to other positions. The fluorine atom at C4 is an ortho-, para-director, but also deactivating. Therefore, electrophilic substitution would likely be directed to the C5 or C7 positions of the benzene ring, or potentially the C3 position of the furan ring, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the aromatic ring is less common unless activated by strongly electron-withdrawing groups. The fluorine atom at C4 could potentially be displaced by a strong nucleophile, a reaction that would be facilitated if additional electron-withdrawing groups are present on the ring.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds on aromatic systems. nih.govelsevier.com To utilize these reactions, a hydrogen atom on the benzofuran ring is typically first converted to a halide or triflate. Alternatively, direct C-H activation methodologies can be employed.
Suzuki Coupling: Reaction of a borylated benzofuran derivative (or a halogenated benzofuran with a boronic acid) in the presence of a palladium catalyst to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction between a halogenated benzofuran and an alkene to introduce a vinyl group.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction of a halogenated benzofuran with a terminal alkyne to form an alkynylated benzofuran. nih.gov
C-H Activation/Functionalization: Modern synthetic methods may allow for the direct coupling of C-H bonds on the benzofuran ring with various partners, catalyzed by transition metals like palladium, rhodium, or iridium, offering a more atom-economical approach to diversification.
Halogenation and Subsequent Cross-Coupling or Substitution Reactions
The introduction of a halogen atom onto the this compound framework serves as a versatile handle for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This strategy allows for the facile installation of diverse aryl, and alkyl groups, significantly expanding the chemical space accessible from this starting material.
While direct halogenation of this compound is a feasible approach, an alternative and widely employed strategy involves the cyclization of appropriately substituted phenols. For instance, the reaction of a halogenated phenol (B47542) with chloroacetone (B47974) can yield a halogenated 2-acetylbenzofuran, a close derivative of the target carbaldehyde.
A notable transformation is the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. This reaction proceeds through the activation of the aromatic C-F bond, a challenging yet increasingly important transformation in organic synthesis. The process is believed to involve the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to generate a benzofuranylnickel(II) fluoride. Transmetalation with an arylboronic acid and subsequent reductive elimination affords the 2-arylbenzofuran. This method highlights the potential for direct functionalization of the fluorine substituent on the benzofuran core, although it is the C2-F bond that is typically activated in these reactions rather than the C4-F bond of the title compound.
More traditionally, the benzofuran ring can be halogenated at various positions, creating substrates for well-established cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. For example, bromination of a benzofuran derivative can be achieved using N-bromosuccinimide (NBS). The resulting bromo-substituted benzofuran can then undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to introduce a new aryl or vinyl substituent.
Similarly, the Sonogashira coupling enables the introduction of an alkyne moiety. This reaction typically involves the coupling of a halo-benzofuran with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The Heck reaction, on the other hand, allows for the installation of an alkene through the palladium-catalyzed reaction of the halo-benzofuran with an olefin. These reactions provide powerful tools for the elaboration of the this compound core, leading to a wide array of functionalized derivatives.
Table 1: Examples of Cross-Coupling Reactions on Benzofuran Scaffolds
| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Bromo-benzofuran | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted benzofuran |
| Sonogashira Coupling | Iodo-benzofuran | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Alkynyl-substituted benzofuran |
| Heck Coupling | Bromo-benzofuran | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted benzofuran |
| Nickel-Catalyzed C-F Activation | 2-Fluorobenzofuran | Arylboronic acid | Ni(cod)₂ / Ligand | 2-Arylbenzofuran |
Construction of Complex Polycyclic and Spiro Systems Incorporating the Benzofuran Scaffold
The rigid benzofuran core of this compound is an excellent platform for the construction of more complex, three-dimensional structures, including polycyclic and spirocyclic systems. These scaffolds are of particular interest in drug discovery as they can present substituents in well-defined spatial orientations.
Synthesis of Spiro[1-benzofuran-2,4'-piperidin]-3-one Scaffolds
A significant application of benzofuran derivatives is in the synthesis of spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds. acs.orgnih.govthegoodscentscompany.com These structures are recognized as privileged motifs in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of these spirocycles can be achieved in a multi-step sequence. acs.orgnih.govthegoodscentscompany.com
One reported synthesis commences with a substituted phenol which, through a series of reactions, is converted into a key intermediate. This intermediate then undergoes a cyclization reaction to form the spirocyclic core. The versatility of this scaffold allows for further derivatization at both the piperidine (B6355638) nitrogen and other positions on the benzofuran ring, enabling the creation of diverse chemical libraries for biological screening. acs.orgnih.govthegoodscentscompany.com
Formation of Fused Heterocycles and Extended Conjugated Systems
The aldehyde functionality of this compound is a key reactive site for the construction of fused heterocyclic systems. For instance, it can be condensed with various binucleophiles to generate a wide range of annulated products.
One such example is the synthesis of benzofuro[3,2-b]pyridine derivatives. An efficient method involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by a base such as triethylamine (B128534). bioorganica.com.ua While not starting directly from the title compound, this demonstrates a viable strategy for fusing a pyridine (B92270) ring to the benzofuran core. Another approach involves the condensation of a 1-benzofuran-2-carbaldehyde with malonic acid under Knoevenagel conditions to form an (E)-3-(1-benzofuran-2-yl)propenoic acid. nih.gov This intermediate can then be converted to the corresponding azide, which upon heating undergoes cyclization to yield a acs.orgbenzofuro[3,2-c]pyridin-1(2H)-one. nih.gov
The aldehyde can also participate in multicomponent reactions to build complex heterocyclic systems. A three-component reaction involving dimethyl acetylenedicarboxylate, N-bridgehead heterocycles, and benzofuran-2,3-diones has been used to synthesize novel spiro[benzofuran-3,3'-pyrroles]. This highlights the utility of benzofuran precursors in generating diverse spirocyclic scaffolds.
Furthermore, the aldehyde group is a precursor for the creation of extended conjugated systems, often through olefination reactions like the Wittig reaction. Reaction of this compound with a suitable phosphonium ylide can generate stilbene-like derivatives, extending the π-system of the benzofuran core. These extended conjugated systems are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 2: Examples of Fused and Spiro Systems from Benzofuran Precursors
| System Type | Synthetic Strategy | Key Precursors | Resulting Scaffold |
| Spirocyclic | Multi-step synthesis and cyclization | Substituted phenols, piperidone derivatives | Spiro[1-benzofuran-2,4'-piperidin]-3-one |
| Fused Heterocycle | Annulation of α,β-unsaturated imines | Aurone-derived imines, terminal alkynes | Benzofuro[3,2-b]pyridine |
| Fused Heterocycle | Knoevenagel condensation and cyclization | 1-Benzofuran-2-carbaldehyde, malonic acid | acs.orgBenzofuro[3,2-c]pyridin-1(2H)-one |
| Spirocyclic | Three-component reaction | Benzofuran-2,3-diones, DMAD, N-bridgehead heterocycles | Spiro[benzofuran-3,3'-pyrrole] |
| Extended Conjugated System | Wittig Reaction | This compound, phosphonium ylide | Stilbene-like derivatives |
Development of Chiral Derivatives and Enantiospecific Transformations
The creation of chiral derivatives of this compound is a crucial step towards the development of enantiomerically pure compounds with specific biological activities. This can be achieved through various enantiospecific transformations, including the use of chiral auxiliaries, chiral catalysts, and enantioselective reductions.
A protocol for the structurally divergent synthesis of benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans has been developed. This method utilizes a chiral bifunctional urea-catalyzed reaction between an aurone-derived α,β-unsaturated imine and a ynone, followed by switchable divergent annulation reactions. This approach leads to skeletally diversified products in high yields with excellent diastereo- and enantioselectivities.
The aldehyde group of this compound is a prime target for asymmetric synthesis. Enantioselective reduction of the aldehyde to the corresponding alcohol can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal complexes with chiral ligands. The resulting chiral alcohol can then be used as a building block for further stereospecific reactions.
Another strategy involves the use of chiral auxiliaries. The aldehyde can be reacted with a chiral amine to form a chiral imine, which can then undergo diastereoselective reactions. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. The use of sulfinyl chiral auxiliaries has been demonstrated to be effective in the asymmetric synthesis of fluorinated amines and amino acids, a strategy that could potentially be adapted for the derivatization of this compound.
Furthermore, the aldehyde can be a substrate in organocatalyzed enantioselective reactions. For example, proline and its derivatives are known to catalyze asymmetric aldol, Mannich, and Michael reactions. By reacting this compound with a suitable nucleophile in the presence of a chiral organocatalyst, it is possible to generate new stereocenters with high enantiomeric excess.
Table 3: Strategies for Chiral Derivatization
| Strategy | Description | Key Reagents/Catalysts | Potential Chiral Product |
| Enantioselective Reduction | Asymmetric reduction of the aldehyde to an alcohol. | Corey-Bakshi-Shibata (CBS) catalyst, chiral metal complexes. | Chiral 4-fluoro-1-benzofuran-2-methanol. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | Chiral amines, chiral sulfinamides. | Enantiomerically enriched α-substituted derivatives. |
| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Chiral bifunctional ureas, proline and its derivatives. | Chiral fused heterocycles, spiro compounds. |
| Diastereoselective Reactions | Reaction of the aldehyde with a chiral nucleophile or in the presence of a chiral ligand to form diastereomers. | Chiral organometallics, chiral phosphines. | Diastereomerically enriched addition products. |
Advanced Spectroscopic Characterization Techniques for Research on 4 Fluoro 1 Benzofuran 2 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-fluoro-1-benzofuran-2-carbaldehyde. It provides precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Two-dimensional (2D) NMR experiments are crucial for assigning the proton and carbon signals, especially in complex derivatives.
2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7), aiding in their unambiguous assignment. A correlation between the aldehydic proton (H-10) and the H-3 proton might also be observed, depending on the coupling constant.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals of the benzofuran (B130515) core by linking them to their attached protons. For instance, the signals of C-3, C-5, C-6, and C-7 would be identified through their correlation with H-3, H-5, H-6, and H-7, respectively.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ is presented below. Actual values may vary depending on experimental conditions.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~155 |
| 3 | ~7.5 | ~115 |
| 3a | - | ~120 |
| 4 | - | ~158 (d, ¹JCF ≈ 250 Hz) |
| 5 | ~7.2 (dd) | ~110 (d, ²JCF ≈ 20 Hz) |
| 6 | ~7.4 (td) | ~125 (d, ³JCF ≈ 8 Hz) |
| 7 | ~7.6 (d) | ~118 (d, ⁴JCF ≈ 3 Hz) |
| 7a | - | ~150 |
| 10 (CHO) | ~9.9 (s) | ~185 |
d = doublet, dd = doublet of doublets, td = triplet of doublets, s = singlet. J values are approximate coupling constants.
Dynamic NMR (DNMR) techniques can be employed to study conformational changes and other dynamic processes. For derivatives of this compound with flexible side chains, DNMR can determine the energy barriers for bond rotations. For the parent compound, variable temperature NMR studies could provide insights into the rotational barrier of the aldehyde group, although this is generally high for aromatic aldehydes.
Fluorine-19 NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for substitution patterns and intermolecular interactions. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-4 position. The chemical shift and coupling constants to neighboring protons (³JHF, ⁴JHF, and ⁵JHF) would provide definitive evidence for its position on the aromatic ring. huji.ac.il
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Constants (Hz) |
| ¹⁹F | -110 to -130 | ³JHF(F4-H5) ≈ 8-10 Hz, ⁴JHF(F4-H3) ≈ 2-4 Hz, ⁴JHF(F4-H6) ≈ 1-3 Hz |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition of Reaction Products
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental formula of this compound and its reaction products, as it can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.
| Molecular Formula | Calculated Monoisotopic Mass | Expected HRMS [M+H]⁺ |
| C₉H₅FO₂ | 164.0273 | 165.0352 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Common fragmentation pathways for benzofuran derivatives involve the loss of small neutral molecules like CO, CHO, and H₂O. nih.govresearchgate.net The fragmentation of the benzofuran ring system itself can also provide diagnostic ions. nih.gov
A plausible fragmentation pathway for [C₉H₅FO₂ + H]⁺ would involve:
Loss of CO (28 Da) from the aldehyde group.
Subsequent fragmentation of the benzofuran ring.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
| 165.0352 | [C₈H₅FO + H]⁺ | 137.0406 | CO |
| 165.0352 | [C₈H₄FO]⁺ | 135.0249 | H₂ + CO |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are complementary and together provide a comprehensive vibrational profile.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C stretching vibrations, and the C-F bond stretching. The position of the C=O stretching frequency can give an indication of the electronic effects of the benzofuran ring.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
These vibrational spectra serve as a molecular fingerprint, allowing for the identification of the compound and the analysis of its purity.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |
| Aldehyde C=O Stretch | ~1680-1700 | Moderate |
| Aromatic C=C Stretch | ~1600, ~1450-1500 | Strong |
| Benzofuran Ring Vibrations | ~1000-1300 | Moderate |
| C-F Stretch | ~1200-1250 | Weak |
| Aromatic C-H Bending (out-of-plane) | ~750-900 | Weak |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Optical Properties
Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic transitions and photophysical properties of molecules like this compound. The benzofuran core, being an aromatic heterocyclic system, exhibits characteristic ultraviolet (UV) absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzofuran ring.
In the context of this compound, the fluorine atom at the 4-position and the carbaldehyde group at the 2-position are expected to influence the electronic distribution within the molecule. The aldehyde group, being an electron-withdrawing group, can extend the conjugation of the π-system, which would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzofuran.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides complementary information. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. For some benzofuran derivatives, enhanced fluorescence brightness has been observed due to structural modifications that create a more rigid and conjugated system. researchgate.net
To illustrate the typical UV-Vis data obtained for related compounds, the following table presents hypothetical data based on general knowledge of similar aromatic aldehydes.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Emission λmax (nm) |
|---|---|---|---|---|
| This compound (Hypothetical) | Ethanol | ~310 | ~15,000 | ~380 |
| Benzofuran-2-carbaldehyde | Ethanol | ~295 | ~18,000 | ~365 |
Circular Dichroism (CD) Spectroscopy for Studies on Chirality and Interactions with Biomolecules in Derivatized Forms
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound is itself an achiral molecule, its derivatives can be made chiral through appropriate synthetic modifications. CD spectroscopy is invaluable for determining the absolute configuration of these chiral derivatives and for probing their interactions with other chiral molecules, such as proteins and nucleic acids.
A significant application of CD spectroscopy in the context of benzofuran derivatives is the study of their binding to biological macromolecules. For example, research on 4-nitrophenyl-functionalized benzofurans has utilized CD spectroscopy to investigate their interaction with bovine serum albumin (BSA). nih.gov These studies revealed that the binding of the benzofuran derivatives induced conformational changes in the protein, which were observed as alterations in the characteristic CD signals of the protein's secondary structure (α-helix and β-sheet). researchgate.netnih.gov Specifically, the far-UV CD spectra of BSA showed changes in the bands at 208 and 222 nm upon binding of the benzofuran derivatives, indicating a shift in the protein's helical content. researchgate.netnih.gov
CD thermal denaturation experiments can also be performed to assess the stability of the protein-ligand complex. In the aforementioned study, the melting temperature (Tm) of BSA was altered upon binding to the benzofuran derivatives, providing further evidence of a direct interaction. nih.gov
The derivatization of this compound to introduce a chiral center would allow for the direct study of its chiroptical properties. For instance, the synthesis of steroidal derivatives containing a 2,3-dihydro-1-benzofuran moiety has been reported, where the helicity of the heteroring was correlated with the sign of the CD signal. rsc.org
The table below illustrates the type of data that can be obtained from CD spectroscopy when studying the interaction of a derivatized benzofuran with a biomolecule.
| System | CD Signal Monitored | Observation | Interpretation |
|---|---|---|---|
| BSA + Chiral Benzofuran Derivative | Far-UV CD (200-250 nm) | Changes in ellipticity at 208 and 222 nm | Alteration of protein secondary structure upon binding |
| BSA + Chiral Benzofuran Derivative | Melting Temperature (Tm) | Shift in Tm compared to free BSA | Ligand binding affects protein stability |
X-ray Crystallography for Definitive Solid-State Structural Elucidation of Crystalline Derivatives
While a crystal structure for this compound itself is not available in the surveyed literature, numerous crystal structures of related benzofuran derivatives have been reported. nih.govrsc.org These studies provide valuable insights into the structural features of the benzofuran ring system. For example, the crystal structure of a co-crystal containing 4-fluorobenzoic acid has been determined, providing data on the geometry of a fluorinated benzene ring. eurjchem.com
In a hypothetical crystal structure of a derivative, such as a Schiff base formed from this compound, X-ray crystallography would reveal the planarity of the benzofuran ring, the conformation of the substituent at the 2-position, and any intramolecular hydrogen bonds. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which govern the supramolecular architecture.
The following table presents representative crystallographic data that could be expected from an X-ray diffraction study of a crystalline derivative of this compound. The data provided is for a real, related compound, (E)-furan-2-carbaldehyde O-benzoyloxime, to illustrate the parameters obtained. researchgate.net
| Crystallographic Parameter | Value for (E)-furan-2-carbaldehyde O-benzoyloxime researchgate.net |
|---|---|
| Chemical Formula | C12H9NO3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.3414 (3) |
| b (Å) | 9.1268 (5) |
| c (Å) | 18.1423 (9) |
| β (°) | 95.634 (2) |
| Volume (Å3) | 1044.94 (9) |
| Z | 4 |
Applications of 4 Fluoro 1 Benzofuran 2 Carbaldehyde As a Synthetic Scaffold and in Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of the fluorine atom and the aldehyde functional group on the benzofuran (B130515) scaffold makes 4-fluoro-1-benzofuran-2-carbaldehyde a highly valuable intermediate in organic synthesis. This compound provides a platform for constructing more elaborate molecular architectures with potential applications in medicinal chemistry and materials science.
Precursor for Advanced Heterocyclic Frameworks
This compound is a versatile starting material for the synthesis of a variety of advanced heterocyclic frameworks. The aldehyde group can readily undergo condensation reactions with a range of nucleophiles, leading to the formation of new ring systems fused to the benzofuran core.
For instance, carbohydrazide (B1668358) can be used as a building block for the synthesis of triazoles and oxadiazoles, which are important scaffolds in pharmaceutical agents. The reaction of benzofuran-2-carbohydrazide with carbon disulfide and hydrazine (B178648) can yield 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. Similarly, the condensation of 3-methyl-2-benzofuran carbohydrazide with substituted benzaldehydes has been shown to produce a series of new benzofuran derivatives. nih.gov
The benzofuran nucleus itself is a significant heterocyclic scaffold found in many medicinally important organic compounds. nih.gov Its derivatives have been synthesized through various catalytic methods, including those using palladium, copper, and rhodium-based catalysts, to create diverse heterocyclic structures. nih.govacs.org
Building Block for Diversely Substituted Benzofuran Analogues
The reactivity of the aldehyde group in this compound allows for the introduction of a wide array of substituents onto the benzofuran ring system. This capability is crucial for creating libraries of compounds with diverse chemical properties and biological activities.
The synthesis of diversely substituted benzofuran analogues can be achieved through various reactions, such as condensation with amines or hydrazines to form Schiff bases or hydrazones. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization. The benzofuran core can be substituted at six different positions, allowing for a high degree of molecular diversity. wikipedia.org
The strategic introduction of different functional groups can significantly influence the biological activity of the resulting benzofuran analogues. For example, the condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes has yielded compounds with potential anticancer activity. nih.gov
| Starting Material | Reagent | Product Type | Reference |
| Benzofuran-2-carbohydrazide | Carbon disulfide, Hydrazine | 1,2,4-Triazole | |
| 3-Methyl-2-benzofuran carbohydrazide | Substituted benzaldehydes | Substituted Benzofuran Derivatives | nih.gov |
| 2-Hydroxyarylacetonitriles | Sodium sulfinates | 2-Arylbenzofurans | nih.gov |
| o-Alkynylphenols | Organoboron compounds | Borylated Benzofurans | nih.gov |
Applications in Advanced Materials
The unique electronic and photophysical properties of the benzofuran ring system, enhanced by the presence of the fluorine atom, make this compound a promising candidate for the development of advanced materials.
Components for Organic Electronic and Photoelectronic Devices
Benzofuran derivatives are increasingly being explored for their use in organic electronics. researchgate.netrsc.org The fusion of a benzene (B151609) and furan (B31954) ring creates a π-conjugated system that can facilitate charge transport, a key property for organic semiconductors. researchgate.net Fluorination of these conjugated materials can significantly alter their electronic structure, often leading to improved performance in devices. researchgate.netrsc.org
Specifically, benzofuran-containing polymers have been investigated as donor materials in organic photovoltaics (OPVs) and as emissive materials in organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, which can improve electron injection and increase the material's resistance to oxidative degradation. rsc.org Furan-based semiconductors have shown potential in organic field-effect transistors (OFETs), exhibiting good charge carrier mobility. researchgate.netrsc.org
Intermediates for Specialty Polymers and Dyes
The benzofuran scaffold is a versatile building block for the synthesis of specialty polymers and dyes. researchgate.net Benzofuran derivatives can be incorporated into various polymer backbones, such as polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net The resulting polymers can exhibit desirable properties like high thermal stability and specific optical characteristics.
In the field of dyes, benzofuran derivatives have been utilized in the synthesis of compounds for applications such as dye-sensitized solar cells and industrial colorants. researchgate.net The aldehyde functionality of this compound provides a convenient handle for incorporating the fluorinated benzofuran chromophore into larger polymeric or dye structures. Fluoropolymers, in general, are used in high-performance applications due to their unique properties. avient.com
Design of Supramolecular Ligands and Artificial Acceptors
The benzofuran moiety can act as a ligand in the design of supramolecular assemblies. rsc.org The oxygen atom within the furan ring and the aromatic system can coordinate with metal ions, leading to the formation of complex, well-defined architectures. gla.ac.uk The ability to introduce various substituents on the benzofuran ring allows for the fine-tuning of the ligand's electronic and steric properties, influencing the structure and function of the resulting supramolecular complex.
Furthermore, benzofuran derivatives have been investigated as artificial acceptors in supramolecular chemistry. rsc.org The electron-deficient nature of the fluorinated aromatic system can facilitate interactions with electron-rich donor molecules, leading to the formation of charge-transfer complexes and other non-covalent assemblies. These interactions are fundamental to the development of molecular sensors and switches.
| Application Area | Specific Use | Key Properties | References |
| Organic Electronics | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Charge transport, High fluorescence, Tunable electronic properties | researchgate.netrsc.orgnumberanalytics.comrsc.org |
| Specialty Polymers | High-performance polymers (polyamides, polyesters) | Thermal stability, Specific optical properties | researchgate.net |
| Dyes | Industrial dyes, Dye-sensitized solar cells | Chromophoric properties | researchgate.net |
| Supramolecular Chemistry | Ligands for metal coordination, Artificial acceptors | Coordination ability, Electron-accepting properties | rsc.orggla.ac.uk |
Development of Chelating Chromophores
There is no specific information available in the surveyed literature regarding the use of this compound in the development of chelating chromophores. In principle, the aldehyde functional group could be utilized to synthesize Schiff bases or other ligands capable of coordinating with metal ions. The benzofuran ring system, particularly with the influence of the fluorine atom, could contribute to the photophysical properties of such a chromophore. However, without experimental data, any discussion remains speculative.
Exploration in Agrochemical Research and Development
The incorporation of fluorine into heterocyclic compounds is a widely used strategy in the design of modern agrochemicals to improve metabolic stability and biological activity. While benzofuran derivatives, in general, have been explored for such purposes, there are no specific studies detailing the evaluation of this compound for herbicidal, fungicidal, or insecticidal properties.
Development of Novel Chemical Probes and Reagents
The aldehyde functionality and the fluorinated benzofuran core suggest potential for the development of chemical probes.
Synthesis of Chiral Derivatization Reagents
The aldehyde group of this compound could theoretically react with chiral amines to form diastereomeric imines, which could then be used for the separation of enantiomers by chromatography. However, there is no published research demonstrating its use as a chiral derivatization reagent.
Development of Fluorescent Probes for Analytical Applications
The benzofuran moiety is known to be fluorescent. The introduction of a fluorine atom could modulate these fluorescent properties. The aldehyde group provides a reactive handle for conjugation to other molecules, making it a potential building block for fluorescent probes. Despite this potential, no studies have been found that specifically describe the synthesis or application of fluorescent probes derived from this compound.
Q & A
Q. What are the established synthetic routes for 4-fluoro-1-benzofuran-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and formylation of benzofuran derivatives. A common approach is the Vilsmeier-Haack reaction, where 1-benzofuran is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to introduce the aldehyde group. Fluorination at the 4-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™ or via directed ortho-metalation strategies. Yields are highly sensitive to stoichiometry, reaction time, and temperature. For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and fluorine-induced deshielding effects.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. SHELX programs are robust for small-molecule resolution, even with twinned data .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 178.03) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be systematically resolved?
Contradictions in NMR or IR spectra often arise from impurities, solvent effects, or tautomerism. Implement a tiered validation protocol:
Reproducibility Checks : Re-run experiments under identical conditions.
Cross-Platform Validation : Compare data with NIST reference spectra and computational predictions (e.g., DFT calculations for expected chemical shifts).
Crystallographic Correlation : Use X-ray structures to resolve ambiguities in substituent positioning .
Dynamic NMR Studies : Assess temperature-dependent shifts to identify conformational exchange processes .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict sites of nucleophilic attack. The aldehyde group’s LUMO is typically localized at the carbonyl carbon, but fluorine’s electron-withdrawing effect enhances electrophilicity. Solvent effects (PCM models) and transition-state analysis (IRC calculations) further refine reactivity profiles. Validate predictions with experimental kinetic studies using stopped-flow techniques .
Q. How does the fluorine substituent influence the compound’s electronic properties and biological activity?
Fluorine’s electronegativity alters electron density across the benzofuran ring, enhancing stability against oxidation and modulating interactions with biological targets (e.g., enzymes or receptors). SAR studies on analogous benzofuran derivatives show that fluorination at the 4-position increases binding affinity to certain cytochrome P450 isoforms, as evidenced by IC₅₀ shifts in inhibition assays. Use molecular docking (AutoDock Vina) to simulate ligand-protein interactions and guide drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
